3-methoxy-N-[2-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide
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Overview
Description
3-methoxy-N-[2-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide is a complex organic compound that features a benzamide core linked to a thiazolo-triazole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the thiazolo-triazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thioamide with a hydrazine derivative can yield the thiazolo-triazole ring system .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide moiety can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the thiazolo-triazole moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the benzamide moiety would produce an amine derivative .
Scientific Research Applications
3-methoxy-N-[2-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide involves its interaction with specific molecular targets. The thiazolo-triazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Triazole Derivatives: Compounds such as fluconazole and itraconazole contain the triazole ring and are known for their antifungal properties.
Uniqueness
What sets 3-methoxy-N-[2-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide apart is its unique combination of the thiazolo-triazole moiety with a benzamide core. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H14N4O2S |
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Molecular Weight |
302.35 g/mol |
IUPAC Name |
3-methoxy-N-[2-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide |
InChI |
InChI=1S/C14H14N4O2S/c1-20-12-4-2-3-10(7-12)13(19)15-6-5-11-8-21-14-16-9-17-18(11)14/h2-4,7-9H,5-6H2,1H3,(H,15,19) |
InChI Key |
NJOSICFXXFHPJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC2=CSC3=NC=NN23 |
Origin of Product |
United States |
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